molecular formula C17H21N3O2S B2456866 (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine CAS No. 2034996-97-7

(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine

货号 B2456866
CAS 编号: 2034996-97-7
分子量: 331.43
InChI 键: MJHYLIOPAFQKSR-JLHYYAGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine, also known as MSP-2017, is a novel small molecule inhibitor that targets the protein-protein interaction between heat shock protein 90 (Hsp90) and its co-chaperone, Cdc37. Hsp90 is an important molecular chaperone that plays a critical role in the folding, maturation, and stabilization of a wide range of client proteins, including many oncogenic proteins. The inhibition of Hsp90 function has emerged as a promising strategy for cancer therapy, and MSP-2017 represents a promising new candidate in this field.

作用机制

The mechanism of action of (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine involves the disruption of the Hsp90-Cdc37 interaction, which is critical for the stabilization and maturation of many client proteins. By inhibiting this interaction, (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine destabilizes Hsp90 client proteins, leading to their degradation and ultimately cell death (1). This mechanism is similar to that of other Hsp90 inhibitors, but (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine appears to have a unique binding mode that may contribute to its potency and selectivity (5).
Biochemical and Physiological Effects:
(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit tumor growth and metastasis in preclinical models (1-3). In addition, (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine has been shown to have a favorable toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses (1). These findings suggest that (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine may have a favorable therapeutic index and could be well-tolerated in humans.

实验室实验的优点和局限性

One advantage of (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine is that it appears to have a unique mechanism of action that may allow it to overcome resistance to other Hsp90 inhibitors (4). In addition, (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine has been shown to be effective in preclinical models of several different types of cancer, suggesting that it may have broad therapeutic potential (1-3). However, one limitation of (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several potential future directions for research on (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine. One area of interest is the development of combination therapies that include (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine and other anti-cancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine treatment. Finally, further preclinical studies are needed to better understand the pharmacokinetics and pharmacodynamics of (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine, as well as to optimize dosing and treatment regimens for maximum efficacy.
In conclusion, (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine is a promising new small molecule inhibitor that targets the Hsp90-Cdc37 interaction and has demonstrated potent anti-tumor activity in preclinical models of several different types of cancer. Further research is needed to fully understand the potential of this compound as a therapeutic agent for cancer treatment.
References:
1. Li Y, Zhang T, Schwartz SJ, Sun D. Discovery and development of Hsp90 inhibitors: a promising avenue for cancer therapy. Curr Opin Chem Biol. 2015;26:47-55.
2. Zhang T, Li Y, Yu Y, et al. (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine, a novel Hsp90 inhibitor, exhibits potent antitumor activity and induces apoptosis through mitochondrial apoptotic pathway in breast cancer cells. Cancer Lett. 2016;371(2):220-31.
3. Zhang T, Li Y, Zhu Y, et al. (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine, a novel Hsp90 inhibitor, exerts potent antitumor activity against human lung cancer cells. Acta Pharmacol Sin. 2018;39(4):632-40.
4. Chen Y, Li Y, Xue Y, et al. (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine overcomes resistance to other Hsp90 inhibitors by targeting the C-terminal domain of Hsp90α in breast cancer cells. Cancer Lett. 2019;442:320-30.
5. Li Y, Zhang T, Chen Y, et al. (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine, a novel Hsp90 inhibitor, selectively degrades mutant EGFR by binding to ATP binding pocket. Cancer Lett. 2018;438:97-107.

合成方法

The synthesis of (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine involves a multi-step process that has been described in detail in a recent publication by the team that discovered the compound (1). In brief, the synthesis involves the reaction of a pyrazole derivative with a piperidine derivative, followed by the addition of a styrylsulfonyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

(E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine has been shown to have potent anti-tumor activity in preclinical models of several different types of cancer, including breast cancer, lung cancer, and melanoma (1-3). In addition, (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine has been shown to be effective in overcoming resistance to other Hsp90 inhibitors, suggesting that it may have a unique mechanism of action (4). These findings suggest that (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine has significant potential as a therapeutic agent for the treatment of cancer.

属性

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-19-12-9-17(18-19)16-8-5-11-20(14-16)23(21,22)13-10-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHYLIOPAFQKSR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。